molecular formula C14H19NNa2O14S B14809154 Heparin disaccharide III-A, sodium salt

Heparin disaccharide III-A, sodium salt

Cat. No.: B14809154
M. Wt: 503.3 g/mol
InChI Key: CECQKZXNZYJIAZ-GPLZOGLDSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Heparin disaccharide III-A, sodium salt is typically prepared by enzymatic digestion of porcine mucosal heparin using bacterial heparinase enzymes . The process involves the following steps:

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The key steps include:

Chemical Reactions Analysis

Types of Reactions: Heparin disaccharide III-A, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the disaccharide.

    Substitution: Substitution reactions can introduce new functional groups into the disaccharide structure.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Various organic reagents can be used for substitution reactions, depending on the desired functional group.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original disaccharide .

Scientific Research Applications

Heparin disaccharide III-A, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

Heparin disaccharide III-A, sodium salt exerts its effects primarily through interactions with proteins and enzymes involved in the coagulation pathway. The compound binds to antithrombin III, accelerating the rate at which antithrombin III inactivates coagulation enzymes such as thrombin (factor IIa) and factor Xa . This interaction prevents the formation of blood clots and is the basis for its anticoagulant properties.

Comparison with Similar Compounds

Heparin disaccharide III-A, sodium salt is unique among glycosaminoglycans due to its specific structure and high degree of sulfation. Similar compounds include:

Properties

Molecular Formula

C14H19NNa2O14S

Molecular Weight

503.3 g/mol

IUPAC Name

disodium;(2R,3R,4S)-2-[(2R,3R,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C14H21NO14S.2Na/c1-4(17)15-8-9(19)11(7(3-16)26-13(8)22)28-14-10(29-30(23,24)25)5(18)2-6(27-14)12(20)21;;/h2,5,7-11,13-14,16,18-19,22H,3H2,1H3,(H,15,17)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t5-,7+,8+,9+,10+,11-,13?,14-;;/m0../s1

InChI Key

CECQKZXNZYJIAZ-GPLZOGLDSA-L

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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